molecular formula C19H15F3O5 B610294 2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid

2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid

Cat. No.: B610294
M. Wt: 380.3 g/mol
InChI Key: MLJPLHGJBUWCBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

PS210 undergoes various chemical reactions, including:

    Oxidation: PS210 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups of PS210.

    Substitution: PS210 can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Properties

IUPAC Name

2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3O5/c20-19(21,22)13-8-6-12(7-9-13)15(23)10-14(11-4-2-1-3-5-11)16(17(24)25)18(26)27/h1-9,14,16H,10H2,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJPLHGJBUWCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid
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2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid
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2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid
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2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid
Reactant of Route 5
2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid
Reactant of Route 6
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2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid
Customer
Q & A

Q1: What is the significance of the pS210 phosphorylation site?

A1: Phosphorylation at the serine residue S210 (pS210) plays a crucial role in regulating protein-protein interactions (PPIs). This modification can either enhance or inhibit interactions, impacting downstream signaling pathways. []

Q2: Can you give an example of a protein where pS210 is important for its function?

A2: One example is the protein Rnd3. Phosphorylation at S210 (pS210), alongside phosphorylation at S240 (pS240), enhances Rnd3's interaction with the 14-3-3ζ protein. This interaction is further modulated by farnesylation at the C241 residue (fC241). []

Q3: How does pS210 on Rnd3 influence its binding to 14-3-3ζ compared to farnesylation?

A3: Both pS210 and fC241 on Rnd3 enhance its binding to 14-3-3ζ, but through distinct mechanisms. pS210, along with pS240, mediates a multivalent interaction with 14-3-3ζ through an additive mechanism. Conversely, fC241 and pS240 interact via an induced fit mechanism, showcasing the complex interplay between different post-translational modifications. []

Q4: Are there other proteins besides Rnd3 where the role of pS210 has been investigated?

A4: Yes, pS210 is also a key phosphorylation site on the Cytoplasmic Polyadenylation Element Binding protein (CPEB1). This site is crucial for the interaction between CPEB1 and the peptidyl-prolyl-isomerase Pin1. []

Q5: What is the functional consequence of the interaction between Pin1 and CPEB1 mediated by pS210?

A5: The interaction between Pin1 and CPEB1, specifically involving the Pin1 WW domain and the phosphorylated S210 on CPEB1, is proposed to be essential for regulating CPEB1 degradation. [, ] This highlights the role of pS210 in controlling protein stability and turnover.

Q6: Can you elaborate on the experimental techniques used to study the interactions involving pS210?

A6: Researchers utilize various techniques to investigate pS210-mediated interactions. These include:

  • Quantitative thermodynamic measurements: To determine the binding affinities and thermodynamic parameters of interactions. []
  • Kinetic studies: To analyze the association and dissociation rates of protein complexes. []
  • Molecular simulations: To visualize the binding interfaces and understand the molecular mechanisms of interactions. []
  • Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the structure of protein complexes and map the interaction interfaces at atomic resolution. []
  • Other biophysical methods: Such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence spectroscopy, provide complementary information on binding affinities, kinetics, and conformational changes. []

Q7: Are there any potential therapeutic implications of targeting pS210-mediated interactions?

A7: While research is still ongoing, understanding the intricate mechanisms of how pS210 influences protein-protein interactions could offer potential therapeutic avenues. For instance, disrupting the interaction between Pin1 and CPEB1, which is dependent on pS210, might provide a novel approach to modulate CPEB1 levels and downstream signaling pathways. [, ] This could have implications for various diseases where CPEB1 dysregulation is implicated.

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